

Technical Support Center: Nickel-Doped Cobalt Boride Bifunctional Water Splitting Catalysts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **COBALT BORIDE**

Cat. No.: **B1148963**

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with nickel-doped **cobalt boride** (Ni-CoB) as a bifunctional catalyst for water splitting.

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis and electrochemical evaluation of Ni-CoB catalysts.

[Synthesis Troubleshooting](#)

Problem	Potential Cause	Suggested Solution
Inconsistent or large catalyst particle size	<ul style="list-style-type: none">- Reaction temperature too high or not uniform.- Reducing agent added too quickly.- Inadequate stirring.	<ul style="list-style-type: none">- Precisely control and monitor the reaction temperature.- Add the reducing agent (e.g., NaBH4) dropwise while vigorously stirring.- Ensure uniform and vigorous stirring throughout the reaction.
Poor adhesion of the catalyst to the substrate (e.g., nickel foam)	<ul style="list-style-type: none">- Inadequate substrate cleaning and pretreatment.- Contamination of the plating solution.- Incorrect pH of the plating bath.	<ul style="list-style-type: none">- Thoroughly clean the substrate with acetone, ethanol, and deionized water.An acid etch (e.g., with HCl) may be necessary to remove oxide layers.- Ensure all glassware is clean and use high-purity chemicals. Filter the plating solution if necessary.- Monitor and adjust the pH of the electroless plating bath to the optimal range.
No catalyst deposition or very slow deposition rate	<ul style="list-style-type: none">- Low reaction temperature.- Depleted reducing agent.- Incorrect pH of the solution.	<ul style="list-style-type: none">- Ensure the reaction is carried out at the specified temperature.- Check the concentration and freshness of the reducing agent.- Adjust the pH to the optimal level for the reaction.
Formation of black precipitates instead of a uniform coating	<ul style="list-style-type: none">- Spontaneous decomposition of the electroless plating bath.- Over-stabilization or under-stabilization of the bath.	<ul style="list-style-type: none">- Carefully control the bath temperature and pH.^[1]- Ensure the correct concentration of stabilizers in the plating solution.^[2]

Electrochemical Testing Troubleshooting

Problem	Potential Cause	Suggested Solution
High overpotential for Hydrogen Evolution Reaction (HER) or Oxygen Evolution Reaction (OER)	<ul style="list-style-type: none">- Incomplete removal of surface oxides on the catalyst.- Poor electrical contact between the catalyst and the substrate.- High solution resistance (iR drop).	<ul style="list-style-type: none">- Perform a pre-activation step, such as cyclic voltammetry, to electrochemically reduce any surface oxides.- Ensure the catalyst is uniformly and securely loaded onto the substrate.- Use iR compensation during electrochemical measurements. Ensure the reference electrode is placed close to the working electrode.
Catalyst instability or degradation during testing	<ul style="list-style-type: none">- Harsh electrolyte conditions (very acidic or alkaline).- High current densities leading to material detachment.- Oxidation or dissolution of the catalyst.	<ul style="list-style-type: none">- Optimize the electrolyte pH and concentration.- Perform stability tests at various current densities to determine the operational window.- Characterize the catalyst before and after testing (e.g., with SEM, XRD) to identify changes in morphology and composition.
Inconsistent or non-reproducible results	<ul style="list-style-type: none">- Contamination of the electrolyte with impurities (e.g., Fe, Cl).- Inconsistent reference electrode potential.	<ul style="list-style-type: none">- Use high-purity water and chemicals for the electrolyte. It is advisable to electrochemically purify the electrolyte.^{[3][4]}- Calibrate the reference electrode before each set of experiments.
Gas bubbles adhering to the electrode surface	<ul style="list-style-type: none">- Inadequate mass transport of reactants and products.	<ul style="list-style-type: none">- Perform measurements with appropriate stirring or in a flow cell to facilitate bubble removal.- For rotating disk electrode (RDE) studies,

ensure the rotation speed is sufficient.

Frequently Asked Questions (FAQs)

1. What is the role of nickel doping in **cobalt boride** for water splitting?

Nickel doping in **cobalt boride** creates a synergistic effect that enhances its catalytic activity for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER).[\[5\]](#) Nickel can modulate the electronic structure of cobalt, leading to optimized adsorption energies for reaction intermediates.[\[5\]](#)

2. What are the typical synthesis methods for Ni-CoB catalysts?

Common synthesis methods include:

- Chemical Reduction: This involves the reduction of cobalt and nickel salts (e.g., CoCl_2 and NiCl_2) using a reducing agent like sodium borohydride (NaBH_4) in an aqueous solution.
- Electroless Plating: This method deposits a film of Ni-Co-B onto a conductive substrate (like nickel foam) from a plating solution without the use of an external power source.[\[6\]](#)

3. Which characterization techniques are essential for Ni-CoB catalysts?

Essential characterization techniques include:

- Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the catalyst.
- X-ray Diffraction (XRD): To determine the crystal structure and phase composition.
- X-ray Photoelectron Spectroscopy (XPS): To investigate the surface chemical states and elemental composition.
- Electrochemical Impedance Spectroscopy (EIS): To study the charge transfer kinetics at the electrode-electrolyte interface.

4. How is the bifunctional performance of a Ni-CoB catalyst evaluated?

The bifunctional performance is typically evaluated in a three-electrode electrochemical cell using linear sweep voltammetry (LSV) for both HER and OER in an alkaline electrolyte (e.g., 1 M KOH). The overpotential required to reach a current density of 10 mA/cm² is a common metric for comparison. For overall water splitting, a two-electrode setup is used, and the cell voltage required to achieve a certain current density is measured.[6][7]

Quantitative Data Presentation

Table 1: Comparison of Electrocatalytic Performance of Various Ni-CoB Catalysts for Water Splitting

Catalyst	Synthesis Method	Substrate	HER Overpotential @ 10 mA/cm ² (mV)	OER Overpotential @ 10 mA/cm ² (mV)	Overall Water Splitting Cell Voltage @ 10 mA/cm ² (V)	Reference
Co-Ni-B@NF	Electroless Plating	Nickel Foam	Not specified	Not specified	1.72	[6][7]
Ni-Co-B	Electroless Plating	Copper	145	276	Not specified	[7]
P-NCB	Chemical Reduction	Not specified	Not specified	Not specified	Not specified	[5]

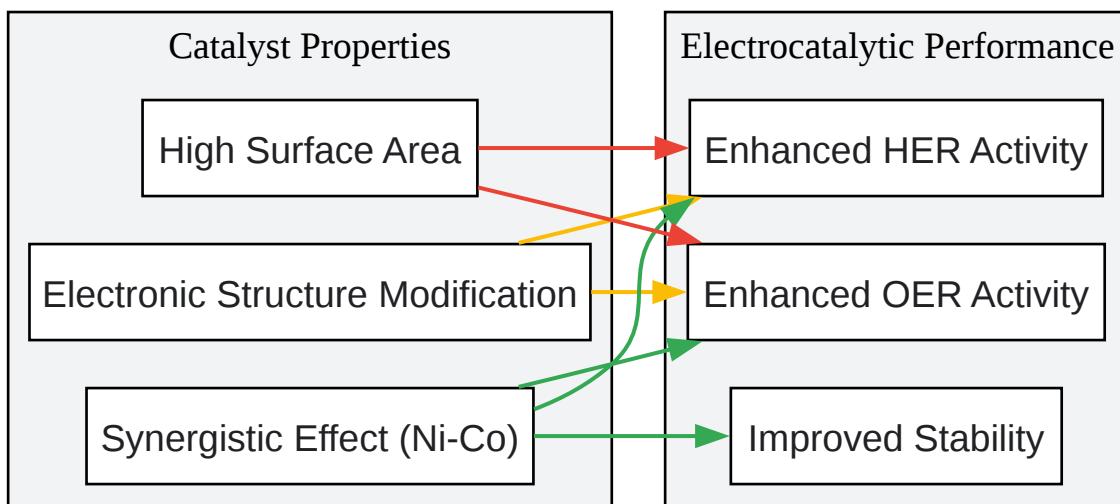
Note: Performance metrics can vary depending on the specific synthesis conditions and testing parameters.

Experimental Protocols

Protocol 1: Synthesis of Ni-CoB Nanoparticles via Chemical Reduction


- Prepare Precursor Solution: Dissolve stoichiometric amounts of cobalt chloride (CoCl_2) and nickel sulfate ($\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$) in deionized water. A typical molar ratio of Ni to Co can be varied to optimize performance.[8]
- Add Complexing Agent: Add a complexing agent, such as citric acid, to the precursor solution and stir until fully dissolved.
- Initiate Reduction: While vigorously stirring, add a fresh solution of sodium borohydride (NaBH_4) dropwise to the precursor solution. The solution will turn black, indicating the formation of Ni-CoB nanoparticles.
- Aging: Continue stirring the solution for a specified period (e.g., 30 minutes) to allow the reaction to complete.
- Washing and Collection: Collect the nanoparticles by centrifugation or magnetic separation. Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.
- Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C) overnight.

Protocol 2: Electrochemical Evaluation of Ni-CoB Catalyst


- Prepare Catalyst Ink: Disperse a known amount of the synthesized Ni-CoB catalyst powder (e.g., 5 mg) in a solution containing deionized water, isopropanol, and a small amount of Nafion solution (e.g., 5 wt%). Sonicate the mixture for at least 30 minutes to form a homogeneous ink.
- Prepare Working Electrode: Drop-cast a specific volume of the catalyst ink onto a glassy carbon electrode or other suitable substrate and let it dry at room temperature. The typical mass loading is around 0.2-0.5 mg/cm².
- Set up Electrochemical Cell: Use a standard three-electrode setup with the prepared catalyst as the working electrode, a graphite rod or platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode. The electrolyte is typically 1.0 M KOH.
- Perform Electrochemical Measurements:

- Cyclic Voltammetry (CV): Cycle the potential in a non-faradaic region to activate the catalyst and determine the electrochemical double-layer capacitance.
- Linear Sweep Voltammetry (LSV): Record the polarization curves for HER and OER at a slow scan rate (e.g., 5 mV/s).
- Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different potentials to analyze the charge transfer resistance.
- Chronoamperometry or Chronopotentiometry: Conduct long-term stability tests at a constant potential or current density.
- Data Analysis: Correct the measured potentials for iR drop and convert to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: $E(\text{RHE}) = E(\text{Ref}) + 0.059 \cdot \text{pH} + E^\circ(\text{Ref})$.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for synthesis and evaluation of Ni-CoB catalysts.

[Click to download full resolution via product page](#)

Caption: Key factors influencing the performance of Ni-CoB bifunctional catalysts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. casf.ca [casf.ca]
- 2. researchgate.net [researchgate.net]
- 3. nmfrc.org [nmfrc.org]
- 4. Ir-based bifunctional electrocatalysts for overall water splitting - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Scientists make and test efficient water-splitting catalyst predicted by theory | EurekAlert! [eurekalert.org]
- 8. Characterizing photocatalysts for water splitting: from atoms to bulk and from slow to ultrafast processes - Chemical Society Reviews (RSC Publishing)

DOI:10.1039/D0CS00526F [pubs.rsc.org]

- To cite this document: BenchChem. [Technical Support Center: Nickel-Doped Cobalt Boride Bifunctional Water Splitting Catalysts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1148963#doping-cobalt-boride-with-nickel-to-create-bifunctional-water-splitting-catalysts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com